18,19-Dehydrocorynoxinic acid

Description

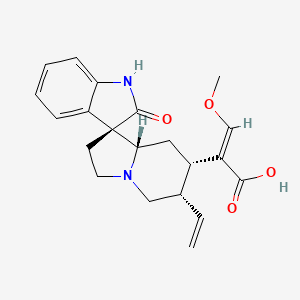

Structure

3D Structure

Propriétés

Formule moléculaire |

C21H24N2O4 |

|---|---|

Poids moléculaire |

368.4 g/mol |

Nom IUPAC |

(E)-2-[(3S,6'S,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid |

InChI |

InChI=1S/C21H24N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h3-7,12-14,18H,1,8-11H2,2H3,(H,22,26)(H,24,25)/b15-12+/t13-,14+,18+,21+/m1/s1 |

Clé InChI |

ZGSZUQKKUBVUPV-DPVGDGHMSA-N |

SMILES isomérique |

CO/C=C(\[C@H]1C[C@H]2[C@]3(CCN2C[C@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)O |

SMILES canonique |

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)O |

Synonymes |

18,19-dehydrocorynoxinic acid |

Origine du produit |

United States |

Isolation and Comprehensive Structural Characterization of 18,19 Dehydrocorynoxinic Acid

Natural Occurrence and Targeted Isolation from Botanical Sources

18,19-Dehydrocorynoxinic acid has been identified as a natural constituent in at least two species of the Uncaria genus, a group of flowering plants in the coffee family, Rubiaceae. The isolation of this compound has been a subject of phytochemical investigations, leading to its successful extraction and purification from plant materials.

Isolation from Uncaria rhynchophylla Leaf Extracts

Scientific studies have documented the successful isolation of this compound from the leaves of Uncaria rhynchophylla. researchgate.netnih.gov In a notable study, the compound was extracted from the chloroform-soluble fraction of an ethanol (B145695) extract of the plant's leaves. researchgate.net This targeted isolation process involves a series of chromatographic techniques to separate the complex mixture of phytochemicals present in the plant extract, ultimately yielding the pure compound for structural analysis. The leaves of U. rhynchophylla have been a primary source for obtaining this and other related alkaloids for research purposes. researchgate.netnih.gov

Identification in Uncaria tomentosa Extracts

Further research has led to the identification of this compound in another prominent member of the Uncaria genus, Uncaria tomentosa, commonly known as Cat's Claw. A study focusing on the phenolic assessment of various parts of U. tomentosa from Costa Rica reported the isolation and characterization of a minor alkaloid identified as 18,19-dehydrocorynoxinoic acid. researchgate.net This finding expands the known botanical distribution of this compound and underscores its presence across different Uncaria species.

Advanced Spectroscopic and Chiroptical Methodologies for Structural Elucidation

The definitive determination of the chemical structure of this compound has been achieved through a combination of advanced spectroscopic and chiroptical methods. These techniques provide detailed information about the molecule's connectivity, functional groups, and spatial arrangement of atoms. researchgate.netnih.gov

Application of Ultraviolet (UV), Infrared (IR), High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS), One-Dimensional (1D) and Two-Dimensional (2D) Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound was accomplished through a comprehensive analysis of its spectroscopic data. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) established the molecular formula of the compound. Ultraviolet (UV) spectroscopy provided information about the chromophoric system within the molecule, while Infrared (IR) spectroscopy revealed the presence of key functional groups.

The core of the structural analysis relied on one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR and ¹³C NMR spectra provided detailed information about the chemical environment of each proton and carbon atom in the molecule. 2D NMR techniques, such as COSY, HSQC, and HMBC, were instrumental in establishing the connectivity between atoms, allowing for the assembly of the complete carbon-nitrogen framework of this complex alkaloid. researchgate.net

Determination of Absolute Configuration via Circular Dichroism (CD) and Nuclear Overhauser Effect Spectroscopy (NOESY) Correlations

Beyond determining the connectivity of atoms, establishing the absolute configuration, or the precise three-dimensional arrangement of the molecule, is crucial. This was achieved through the use of chiroptical and advanced NMR techniques. researchgate.net

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, provided key insights into the stereochemistry of the molecule. The observed Cotton effects in the CD spectrum are characteristic of specific spatial arrangements of chromophores and were vital in assigning the absolute configuration of the chiral centers. researchgate.net

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) was employed to determine the spatial proximity of protons within the molecule. The correlations observed in the NOESY spectrum provided definitive evidence for the relative stereochemistry of the various chiral centers, corroborating the findings from CD spectroscopy and leading to the unambiguous assignment of the absolute configuration of this compound. researchgate.net

Characterization of Isomeric Forms: this compound B and Related Structures

In the same study that led to the isolation of this compound from Uncaria rhynchophylla, a new isomeric alkaloid, named this compound B, was also discovered and characterized. researchgate.netnih.gov This isomer shares the same molecular formula but differs in the spatial arrangement of its atoms, specifically in its stereochemistry. The structural elucidation of this compound B was carried out using the same comprehensive suite of spectroscopic and chiroptical methods, including UV, IR, HREIMS, 1D and 2D NMR, and CD experiments. researchgate.net The isolation and characterization of these two isomeric compounds from the same natural source highlight the stereochemical diversity of alkaloids within the Uncaria genus. researchgate.netfrontiersin.org

Biosynthetic Pathways and Precursor Incorporation Studies of 18,19 Dehydrocorynoxinic Acid

Investigation of Primary Precursors: L-Tryptophan and Secologanin

The biosynthetic journey of 18,19-dehydrocorynoxinic acid, like all monoterpenoid indole (B1671886) alkaloids (MIAs), commences with the condensation of two primary precursors: the amino acid L-tryptophan and the terpenoid secologanin. L-tryptophan is derived from the shikimate pathway, a central route in primary metabolism responsible for the synthesis of aromatic amino acids. Secologanin, a monoterpenoid, originates from the methylerythritol phosphate (B84403) (MEP) pathway, which produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP).

The initial and pivotal step in the biosynthesis of this class of alkaloids is the Pictet-Spengler reaction between tryptamine, the decarboxylation product of L-tryptophan, and secologanin. This crucial condensation is catalyzed by the enzyme strictosidine (B192452) synthase (STR), leading to the formation of strictosidine, the universal precursor to thousands of MIAs. nih.govcjnmcpu.com The formation of strictosidine is a rate-limiting step and a key regulatory point in the entire biosynthetic pathway. cjnmcpu.com

| Precursor | Biosynthetic Pathway | Role in this compound Formation |

| L-Tryptophan | Shikimate Pathway | Provides the indole ring and the adjacent carbon skeleton. |

| Secologanin | Methylerythritol Phosphate (MEP) Pathway | Supplies the C9/C10 monoterpenoid unit. |

Proposed Enzymatic Transformations and Intermediary Steps within the Alkaloid Pathway

Following the synthesis of strictosidine, a series of enzymatic transformations guides the molecular scaffold towards the corynanthe-type structure characteristic of this compound. The initial step involves the deglycosylation of strictosidine by the enzyme strictosidine β-D-glucosidase (SGD), which removes the glucose moiety to yield a highly reactive aglycone.

This aglycone is then believed to undergo a series of rearrangements and enzymatic modifications. While the precise enzymatic sequence leading to this compound is not fully elucidated, it is proposed to proceed through key corynanthe-type intermediates. The formation of the corynanthe skeleton is a critical branching point in MIA biosynthesis. Enzymes such as cytochrome P450 monooxygenases are thought to play a significant role in the subsequent oxidation and modification steps that lead to the vast diversity of MIAs found in Uncaria species. nih.govresearchgate.net The formation of the 18,19-dehydro feature is a key dehydrogenation step, and the carboxylic acid moiety results from the hydrolysis of a methyl ester, a common reaction in the late stages of alkaloid biosynthesis.

Biosynthetic Relationships to Other Uncaria Monoterpenoid Indole Alkaloids

The biosynthetic pathway to this compound is intricately linked to the formation of other prominent monoterpenoid indole alkaloids within Uncaria species, such as rhynchophylline (B1680612), isorhynchophylline (B1663542), and corynoxeine (B1451005). nih.govmdpi.com These alkaloids share the common precursor, strictosidine, and their structural diversity arises from the differential enzymatic processing of common intermediates.

The divergence in the biosynthetic pathways likely occurs after the formation of the initial corynanthe skeleton. For instance, the formation of the oxindole (B195798) alkaloids rhynchophylline and isorhynchophylline involves a significant rearrangement of the indole nucleus, a transformation catalyzed by specific enzymes that are not involved in the biosynthesis of indole alkaloids like this compound. The stereochemical variations among these alkaloids, such as the difference between rhynchophylline and isorhynchophylline, are also determined by the action of specific isomerases.

Metabolism and Biotransformation of 18,19 Dehydrocorynoxinic Acid and Co Occurring Alkaloids

In Vivo Metabolic Profiling: Identification in Biological Matrices (e.g., Rodent Urine and Plasma)

The in vivo metabolism of isocorynoxeine (B1230319), a major tetracyclic oxindole (B195798) alkaloid from Uncaria rhynchophylla and a precursor to 18,19-dehydrocorynoxinic acid, has been extensively studied in rodent models. Following oral administration of isocorynoxeine to rats, a significant number of metabolites have been identified in various biological matrices.

In one study, a total of 35 metabolites were detected in the plasma, urine, and bile of rats. nih.gov Specifically, 18 metabolites were found in plasma, 33 in urine, and 18 in bile, indicating widespread metabolic breakdown of the parent compound. nih.gov Among the identified metabolites, this compound (referred to as DCA in some studies) was found to be a key and predominant metabolite in rat plasma. nih.gov This suggests a rapid and extensive in vivo metabolism of isocorynoxeine, with this compound being a major product of this biotransformation. nih.gov

Table 1: Identification of Isocorynoxeine Metabolites in Rodent Biological Matrices

| Metabolite | Biological Matrix | Reference |

|---|---|---|

| This compound | Rat Plasma, Rat Urine | nih.govnih.gov |

| 5-oxoisocorynoxeinic acid | Rat Plasma | nih.gov |

| Isocorynoxeine-N-oxide | Rat Urine | nih.gov |

| Corynoxeine (B1451005) | Rat Urine | nih.gov |

Role of Cytochrome P450 (CYP) Isoforms in Oxidative Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is a critical component of Phase I metabolism, responsible for the oxidation of a vast array of xenobiotics, including plant alkaloids. nih.govyoutube.com These enzymes, primarily located in the liver, introduce or expose functional groups on substrate molecules, preparing them for subsequent metabolic phases. youtube.com The biosynthesis and diversification of many alkaloids in plants are also catalyzed by CYP enzymes. nih.govnih.govfrontiersin.org In the context of oxindole alkaloids, CYPs are believed to be involved in the oxidative rearrangement of precursor molecules to form the characteristic spirooxindole scaffold. nih.govfrontiersin.org

The metabolism of drugs and other foreign compounds is a key function of the CYP system in mammals. nih.gov The diversity and polymorphic nature of CYP genes lead to significant individual variations in drug metabolism. mdpi.comnih.gov

Specific Involvement of CYP2C19 and CYP2D6 in this compound Formation

Research into the metabolism of isocorynoxeine has pinpointed specific CYP isoforms responsible for its biotransformation into its major metabolites, including this compound. Studies utilizing human and rat liver microsomes have demonstrated that isocorynoxeine is primarily metabolized in the liver. nih.gov

Specifically, CYP2C19, CYP3A4, and CYP2D6 have been identified as the major enzymes responsible for the conversion of isocorynoxeine to this compound and another key metabolite, 5-oxoisocorynoxeinic acid, in humans. nih.gov

CYP2C19: This enzyme is known for its role in metabolizing a significant percentage of clinically prescribed drugs. medlineplus.govchildrensmn.org23andme.com Genetic variations in the CYP2C19 gene can lead to different metabolic phenotypes, such as poor, intermediate, rapid, or ultrarapid metabolizers, which can affect drug efficacy and side effects. medlineplus.govchildrensmn.orgnih.govstjude.org Its involvement in the formation of this compound highlights a specific pathway for isocorynoxeine metabolism. nih.gov

CYP2D6: This is another highly important and polymorphic enzyme, responsible for the metabolism of up to 25% of commonly used drugs. mdpi.compharmgkb.orgyoutube.com Similar to CYP2C19, variations in the CYP2D6 gene result in different metabolizer phenotypes, impacting individual responses to a wide range of medications. nih.govpharmgkb.orgyoutube.com Its role in the biotransformation of isocorynoxeine underscores the complexity of alkaloid metabolism. nih.gov

The identification of these specific CYP isoforms provides crucial information for predicting potential drug-herb interactions, particularly when co-administering medications metabolized by CYP2C19 and CYP2D6 with herbal preparations containing Uncaria alkaloids. nih.gov

Table 2: Key Cytochrome P450 Isoforms in Isocorynoxeine Metabolism

| CYP Isoform | General Function | Specific Role in Isocorynoxeine Metabolism | Reference |

|---|---|---|---|

| CYP2C19 | Metabolism of various drugs, including proton pump inhibitors and antidepressants. | Major enzyme in the biotransformation of isocorynoxeine to this compound. | nih.govmedlineplus.gov23andme.com |

| CYP2D6 | Metabolism of up to 25% of clinically used drugs, including antidepressants and analgesics. | Major enzyme in the biotransformation of isocorynoxeine to this compound. | nih.govmdpi.compharmgkb.org |

| CYP3A4 | Metabolism of a wide range of substrates, including many drugs. | Major enzyme in the biotransformation of isocorynoxeine to this compound. | nih.gov |

Comparative Analysis of Metabolic Pathways with Parent Oxindole Alkaloids (e.g., Isocorynoxeine)

The metabolic pathway of this compound is intrinsically linked to that of its parent compound, isocorynoxeine. The metabolism of isocorynoxeine is extensive and involves multiple transformation reactions. nih.gov

Key metabolic reactions identified for isocorynoxeine in rats include: nih.gov

Hydrolysis: The cleavage of chemical bonds by the addition of water.

Oxidation: The addition of oxygen atoms or removal of hydrogen atoms. This is a primary role of CYP enzymes.

Isomerization: The structural rearrangement of a molecule into an isomer.

Demethylation: The removal of a methyl group.

Epoxidation: The formation of an epoxide ring.

Reduction: The addition of hydrogen atoms or removal of oxygen atoms.

Glucuronidation: The conjugation with glucuronic acid, a Phase II metabolic reaction that increases water solubility and facilitates excretion.

Hydroxylation: The introduction of a hydroxyl group.

N-oxidation: The oxidation of a nitrogen atom.

The formation of this compound from isocorynoxeine is a result of these metabolic processes, specifically likely involving oxidation and hydrolysis steps. The presence of a dehydro- (B1235302) bond and a carboxylic acid group in its structure, compared to the parent isocorynoxeine, points towards these types of enzymatic modifications. The parent alkaloid serves as the initial substrate that undergoes a cascade of biotransformations, leading to a variety of metabolites, with this compound being a significant product. nih.gov

Elucidation of Proposed Metabolic Pathways and Their Implications for Chemical Fate

Based on the identified metabolites, a metabolic pathway for isocorynoxeine can be proposed. The initial steps involve Phase I reactions, primarily mediated by CYP450 enzymes like CYP2C19 and CYP2D6, leading to the formation of key metabolites such as this compound. nih.gov

The proposed pathway for the formation of this compound from isocorynoxeine likely involves an oxidative dehydrogenation reaction, creating the 18,19-double bond, followed by or concurrent with the hydrolysis of the methyl ester group to a carboxylic acid.

The chemical fate of this compound appears to be primarily excretion via the kidneys into the urine, as evidenced by its detection in rat urine samples. nih.gov The conversion of the parent alkaloid into more polar metabolites like this compound is a common detoxification strategy in metabolism, as it increases the water solubility of the compound, making it easier to eliminate from the body.

Understanding these metabolic pathways is important for several reasons. It helps to clarify the disposition of Uncaria alkaloids in the body and provides a basis for understanding their potential pharmacological activities, as metabolites can sometimes be more or less active than the parent compound. nih.gov Furthermore, it provides essential information for assessing the safety and potential for drug interactions when using herbal products containing these alkaloids. nih.gov

Mechanistic Investigations of Biological Activities of 18,19 Dehydrocorynoxinic Acid

Neuroprotective Activity Studies in In Vitro Cellular Models

Research into the specific neuroprotective activities of 18,19-dehydrocorynoxinic acid is still in its early stages. While direct studies on this individual compound are limited, valuable insights can be drawn from research on the broader class of alkaloids found in Uncaria rhynchophylla, the plant from which it is derived.

Analysis of Effects on Glutamate-Induced Cytotoxicity in HT22 Cells

Glutamate, a major excitatory neurotransmitter in the central nervous system, can induce oxidative stress and neuronal cell death at high concentrations, a phenomenon implicated in various neurodegenerative diseases. nih.govnih.gov The HT22 mouse hippocampal cell line is a widely used in vitro model to study the mechanisms of glutamate-induced neurotoxicity. nih.govnih.gov

While direct experimental data on the effects of isolated this compound on glutamate-induced cytotoxicity in HT22 cells is not extensively available in the reviewed literature, studies on other alkaloids from Uncaria rhynchophylla have demonstrated significant neuroprotective potential. For instance, compounds such as geissoschizine methyl ether, hirsuteine (B1222544), and hirsutine (B150204) have shown potent protective effects against glutamate-induced cell death in HT22 cells. nih.govnih.govtandfonline.com These findings suggest that alkaloids from this plant species possess neuroprotective properties, although further research is required to specifically determine the activity of this compound.

Comparative Assessment of Activity Relative to Parent Compounds and Other Metabolites

A comparative analysis of the neuroprotective activity of this compound with its parent compounds and other metabolites has not yet been extensively reported. However, structure-activity relationship studies on other alkaloids from Uncaria rhynchophylla have revealed that minor structural modifications can significantly impact their neuroprotective efficacy. For example, the N-4-oxide derivatives of geissoschizine methyl ether and hirsuteine exhibited weaker neuroprotective activity compared to their parent compounds, indicating that the N-oxide formation can lead to a loss of inhibitory activity against glutamate-induced cell death. nih.gov This underscores the importance of specific structural features for the neuroprotective effects of these indole (B1671886) alkaloids. To understand the relative potency of this compound, direct comparative studies with its structural analogs are necessary.

Neuroprotective Activity of Selected Uncaria rhynchophylla Alkaloids against Glutamate-Induced HT22 Cell Death

| Compound | Neuroprotective Effect | Reference |

| Geissoschizine methyl ether | Potent | nih.govnih.gov |

| Hirsuteine | Potent | nih.govnih.gov |

| Hirsutine | Potent | nih.govnih.gov |

| 4-Geissoschizine N-oxide methyl ether | Weak | nih.govnih.govtandfonline.com |

| 4-Hirsuteine N-oxide | Weak | nih.govnih.govtandfonline.com |

Immunomodulatory Research: Regulation of Nitric Oxide (NO) Production in Microglial Cells

Microglia, the resident immune cells of the central nervous system, play a crucial role in neuroinflammation. nih.gov Over-activated microglia can produce excessive amounts of inflammatory mediators, including nitric oxide (NO), which can contribute to neuronal damage. nih.gov

Evaluation of Inhibitory Efficacy on Lipopolysaccharide (LPS)-Activated Microglia

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia and is often used in in vitro models to study neuroinflammation. nih.govnih.gov While specific data on the inhibitory effect of this compound on NO production in LPS-activated microglia is not detailed in the available research, studies on the total alkaloid extract of Uncaria rhynchophylla have demonstrated significant inhibitory effects on NO production in LPS-stimulated BV-2 microglial cells. nih.gov Several alkaloids isolated from the plant have shown potent anti-neuroinflammatory activities with IC50 values ranging from 5.87 to 76.78 μM. nih.gov This suggests that constituents of Uncaria rhynchophylla, which would include this compound, contribute to these immunomodulatory effects.

Structure-Activity Relationship Analysis with Respect to Specific Functional Groups (e.g., C-16 Carboxylic Acid)

The specific structure-activity relationship of this compound, particularly concerning the influence of its C-16 carboxylic acid group on its immunomodulatory activity, has not been a focus of the reviewed studies. However, research on other classes of compounds has shown that the presence and position of a carboxylic acid group can be critical for biological activity. For other types of molecules, this functional group can be essential for the inhibition of certain enzymes. A detailed investigation into the structural requirements for the anti-neuroinflammatory activity of Uncaria alkaloids is needed to clarify the role of specific functional groups like the carboxylic acid in this compound.

Contributions as a Constituent within Complex Botanical Extracts in In Vitro Systems

This compound is a known constituent of Uncaria rhynchophylla (Gou-Teng), a plant used in traditional medicine for conditions related to the central nervous system. nih.govnih.gov In vitro studies on extracts of Uncaria rhynchophylla have demonstrated a range of biological activities, including neuroprotective and anti-inflammatory effects. nih.govnih.gov The ethanolic extract of Uncaria rhynchophylla has been shown to possess antioxidative and cytoprotective activities. nih.gov Furthermore, different parts of the plant, such as hooks, stems, and leaves, exhibit varying chemical profiles and biological activities on different receptors. nih.gov

Exploration of Putative Molecular Targets and Affected Signaling Pathways (Based on Alkaloid Class Research)

Direct research elucidating the specific molecular targets and signaling pathways of this compound is limited. However, by examining the broader class of indole alkaloids, and more specifically corynanthe alkaloids to which it belongs, it is possible to infer putative mechanisms of action. This approach relies on the principle that structurally related compounds often share similar biological targets.

Indole alkaloids are a vast and structurally diverse group of natural products known to interact with a wide array of molecular targets, leading to a range of physiological effects. wikipedia.org Many of these compounds are recognized for their significant pharmacological activities, including anticancer, anti-inflammatory, and neuroactive properties. nih.govnih.gov

Research into the broader class of indole alkaloids has identified several key signaling pathways that are commonly modulated. These pathways are crucial for cell survival, proliferation, inflammation, and death. Understanding how other indole alkaloids affect these pathways provides a framework for hypothesizing the potential biological activities of this compound.

Putative Molecular Targets of Indole Alkaloids

Studies on various indole alkaloids have revealed their ability to interact with multiple protein targets. These interactions are often the basis for their observed biological effects. For instance, some indole alkaloids are known to bind to receptors, enzymes, and components of intracellular signaling cascades. Computational and in vitro studies have identified potential human protein targets for various indole alkaloids, suggesting a broad spectrum of activity. mdpi.com

Below is a table summarizing the molecular targets identified for several representative indole alkaloids. This data provides a basis for speculating on potential targets for this compound.

| Alkaloid | Alkaloid Subclass | Putative Molecular Target(s) | Associated Biological Effect |

|---|---|---|---|

| Corynantheidine | Corynanthe | μ-opioid receptor (partial agonist), α1D- and α2A-adrenergic receptors, NMDA receptors caymanchem.com | Antinociceptive caymanchem.com |

| Vincristine (B1662923) | Terpenoid Indole | Tubulin, components of the MAPK signaling pathway nih.govmdpi.com | Anticancer nih.govmdpi.com |

| Evodiamine | Indoloquinazoline | Components of the MAPK and PI3K/Akt signaling pathways nih.govfrontiersin.org | Anticancer, Anti-inflammatory nih.govfrontiersin.org |

| Reserpine | Terpenoid Indole | Vesicular monoamine transporter (VMAT) | Antihypertensive mdpi.com |

| Harmalacidine | β-carboline | PTKs-Ras/Raf/ERK mdpi.com | Cytotoxic mdpi.com |

| 5-oxocoronaridine | Iboga | Proteins in the PI3K/Akt/mTOR pathway mdpi.com | Anticancer mdpi.com |

Potentially Affected Signaling Pathways

Given the established interactions of indole alkaloids with various molecular targets, it is logical to assume that they consequently affect major signaling pathways within the cell. The modulation of these pathways can lead to significant changes in cellular processes like apoptosis, proliferation, and inflammation.

Several key signaling pathways are consistently implicated in the bioactivity of indole alkaloids:

Mitogen-Activated Protein Kinase (MAPK) Pathway : This pathway is central to regulating cell proliferation, differentiation, and apoptosis. Many indole alkaloids with anticancer properties, such as vincristine and evodiamine, have been shown to exert their effects by modulating the MAPK pathway. nih.govmdpi.com The MAPK cascade includes key kinases like ERK, JNK, and p38, which are potential targets.

Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) Pathway : The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism. nih.gov In silico and in vitro studies have shown that certain indole alkaloids can target components of this pathway, suggesting a role in cancer and other diseases characterized by aberrant cell growth. nih.govmdpi.com For example, the analysis of interactions between proteins affected by the indole alkaloid 5-oxocoronaridine pointed to the PI3K/Akt/mTOR pathway as the main target. mdpi.com

Nuclear Factor-kappa B (NF-κB) Pathway : This pathway is a primary regulator of the inflammatory response and also plays a role in cell survival and proliferation. Some corynanthe-type alkaloids have demonstrated NF-κB inhibitory properties. nih.govresearchgate.net This suggests a potential anti-inflammatory mechanism for alkaloids within this class.

The table below details some of the signaling pathways known to be affected by various indole alkaloids.

| Alkaloid/Alkaloid Class | Affected Signaling Pathway | Resulting Cellular Process |

|---|---|---|

| Indole Alkaloids (general) | MAPK Pathway nih.govmdpi.com | Regulation of apoptosis and proliferation nih.gov |

| Indole Alkaloids (general) | PI3K/Akt/mTOR Pathway nih.govfrontiersin.orgnih.gov | Regulation of cell growth, apoptosis, and ECM degradation frontiersin.orgnih.gov |

| Corynanthe Alkaloids | NF-κB Pathway nih.govresearchgate.net | Inhibition of inflammation nih.gov |

| Evodiamine | SIRT1/PI3K-Akt Pathway frontiersin.org | Inhibition of apoptosis and ECM degradation frontiersin.org |

Based on its classification as a corynanthe alkaloid, this compound may putatively interact with targets and pathways similar to those identified for its structural relatives. These could include receptors and enzymes associated with the nervous system and inflammatory pathways, such as opioid or adrenergic receptors, and components of the NF-κB, MAPK, or PI3K/Akt signaling cascades. However, without direct experimental evidence, these remain speculative targets requiring further investigation.

Advanced Analytical Methodologies for Research on 18,19 Dehydrocorynoxinic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 18,19-dehydrocorynoxinic acid, enabling its isolation from the intricate matrix of plant extracts. These techniques are pivotal for both qualitative identification and quantitative assessment.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for the analysis of alkaloids from Uncaria species, including this compound. jst.go.jpnih.gov UPLC, with its use of smaller particle size columns (typically under 2 μm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and faster analysis times. rroij.com

In a representative study aimed at the systematic identification of indole (B1671886) alkaloids in Uncaria rhynchophylla, a UPLC system was employed to achieve separation on a C18 column. rroij.com The use of a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (containing 0.1% formic acid) allowed for the effective separation of a multitude of compounds. rroij.com Similarly, another study focusing on the qualitative and quantitative analysis of alkaloids in five different Uncaria species also utilized a UPLC system with a C18 column and a mobile phase of water and acetonitrile, both containing 0.2% formic acid. jst.go.jp These methods have been successfully applied to differentiate and quantify various alkaloids, demonstrating their robustness for complex phytochemical analysis. nih.gov

Table 1: Exemplary UPLC Conditions for the Analysis of Uncaria Alkaloids

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Instrument | Waters Acquity UPLC system | Waters Acquity UPLC system |

| Column | Waters Acquity BEH C18 (150 mm × 2.1 mm, 1.7 μm) | Waters ACQUITY BEH C18 (100 mm × 2.1 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid | Water with 0.2% formic acid |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.2% formic acid |

| Flow Rate | 0.4 mL/min | Not specified |

| Column Temperature | 25°C | 40°C |

| Gradient Elution | A detailed gradient from 3% to 100% B over 60 minutes was used. | A gradient from 12% to 40% B over 10.5 minutes was employed. |

| Injection Volume | 5 µL | Not specified |

Data sourced from studies on Uncaria rhynchophylla alkaloids. jst.go.jprroij.com

In conjunction with HPLC and UPLC, a Diode Array Detector (DAD) is frequently used for the detection and preliminary characterization of separated compounds. nih.gov The DAD acquires the ultraviolet (UV) spectrum for each analyte as it elutes from the column. This is particularly useful for the analysis of chromophoric compounds like indole alkaloids. The UV spectra provide characteristic information that aids in the initial identification of compound classes and can be used for purity assessment of the chromatographic peaks. For instance, in the analysis of Uncaria species, DAD detection is an integral part of the UFLC-PDA-MS/MS profiling, where "PDA" stands for Photodiode Array. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

While chromatographic and mass spectrometric techniques are powerful for separation and preliminary identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of natural products. For this compound, its structure was conclusively determined through a combination of spectroscopic methods, including one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.netscience.gov

Techniques such as ¹H NMR, ¹³C NMR, and 2D experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the carbon skeleton and the connectivity of protons and carbons. This level of detail is essential for distinguishing between closely related isomers, such as this compound and its isomer, this compound B, which were isolated from the leaves of Uncaria rhynchophylla. researchgate.netscience.govacs.org

Future Research Trajectories and Interdisciplinary Perspectives

Comprehensive Elucidation of Biosynthetic Gene Clusters and Regulatory Mechanisms

The biosynthesis of monoterpenoid indole (B1671886) alkaloids (MIAs), the class to which 18,19-Dehydrocorynoxinic acid belongs, is a complex process involving numerous enzymatic steps encoded by biosynthetic gene clusters (BGCs). While the general pathways for related corynanthe alkaloids are being actively investigated, the specific BGCs and regulatory networks governing the production of this compound remain to be fully elucidated. oup.com

Future research will likely focus on identifying and characterizing the specific genes and enzymes responsible for the later steps of its biosynthesis, particularly the modifications that distinguish it from other corynanthe alkaloids. Techniques such as genome mining of Uncaria species, coupled with heterologous expression of candidate genes in microbial hosts like Saccharomyces cerevisiae, will be instrumental. oup.comnih.gov This approach has already proven successful for producing precursors like strictosidine (B192452) and other MIAs. oup.com Understanding the regulatory mechanisms, such as the role of transcription factors and the response to environmental cues, will also be critical for a complete picture of how and why Uncaria plants produce this specific compound.

In-depth Mechanistic Investigations into Observed Biological Activities and their Molecular Basis

Preliminary studies have begun to probe the biological activities of this compound. Research on alkaloids isolated from the leaves of Uncaria rhynchophylla investigated their potential to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglia. nih.gov In these studies, this compound and its isomer, this compound B, demonstrated only weak inhibitory activity (IC₅₀ > 100 μM). nih.gov

This contrasts with the more potent activity of related rhynchophylline-type alkaloids like corynoxeine (B1451005) and isocorynoxeine (B1230319), which possess a C-16 carboxylic ester group instead of the C-16 carboxylic acid group found in this compound. nih.gov This suggests that the free carboxylic acid at this position may be detrimental to this specific activity. Future in-depth mechanistic studies are necessary to explore other potential biological targets and pathways. Investigating its effects on different cell lines and receptor systems could reveal other pharmacological properties. researchgate.netmdpi.com Elucidating the precise molecular interactions will be crucial for understanding its potential therapeutic roles.

Rational Design and Synthesis of Novel Derivatives and Analogs for Structure-Activity Relationship Studies

The weak anti-inflammatory activity observed for this compound makes it an interesting scaffold for medicinal chemistry efforts. nih.gov The development of synthetic platforms allows for the creation of various corynantheine-type alkaloids, which can be applied to generate derivatives of this compound. nih.govacs.org

Future research should focus on the rational design and synthesis of novel analogs to build a comprehensive structure-activity relationship (SAR) profile. nih.govresearchgate.netnih.gov Key modifications could include:

Esterification of the C-16 carboxylic acid: Based on the higher activity of related alkaloids, converting the acid to various esters could significantly enhance bioactivity. nih.gov

Modification of the vinyl group at C-19: Altering this group could influence receptor binding and metabolic stability.

Changes to the spiro-oxindole core: Exploring different substitutions on the aromatic ring could modulate activity. researchgate.net

These synthetic efforts, combined with biological screening, will help identify the key structural features required for potency and selectivity, guiding the development of more effective therapeutic agents. nih.gov

Development of Standardized Analytical Protocols for Rigorous Research and Quality Control

To ensure the reliability and reproducibility of research on this compound, the development of standardized analytical protocols is essential. The chemical composition of Uncaria species can vary significantly, making robust quality control imperative. researchgate.neteuropa.eu

Future work should establish and validate methods for the identification and quantification of this compound in raw plant material, extracts, and finished products. google.com Techniques such as High-Performance Liquid Chromatography (HPLC), particularly coupled with detectors like a photodiode array (PDA) or mass spectrometry (MS), are well-suited for this purpose. nih.govmdpi.comfrontiersin.org The establishment of certified reference standards for this compound will also be a critical step. These standardized protocols will be invaluable for researchers and for the quality control of herbal medicines derived from Uncaria species. researchgate.net

Ecological Role and Chemodiversity Studies of this compound in Uncaria Species

The genus Uncaria is known for its rich chemodiversity, with the profile of alkaloids varying between species and even within the same plant over time. europa.eumdpi.com More than 200 different compounds, including a wide array of indole and oxindole (B195798) alkaloids, have been isolated from this genus. researchgate.net

Future research should investigate the distribution and concentration of this compound across different Uncaria species, such as U. tomentosa, U. guianensis, and U. rhynchophylla. researchgate.netmdpi.com This will provide insights into its chemotaxonomic significance. Furthermore, studies into the ecological role of this compound are warranted. Plant alkaloids often serve as defense mechanisms against herbivores, insects, or microbial pathogens. Investigating the potential deterrent or toxic effects of this compound on relevant organisms could clarify its function in the plant's survival and interaction with its environment. afrjournal.org

Q & A

How can 18,19-Dehydrocorynoxinic Acid be identified and characterized in plant extracts or biological samples?

Level: Basic

Methodological Answer:

Identification involves a combination of spectroscopic and chromatographic techniques. UV spectroscopy provides preliminary data on chromophores, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for distinguishing stereoisomers. Circular dichroism (CD) can resolve chiral centers in alkaloids like this compound. For biological samples, solvent extraction (e.g., ethyl acetate) followed by repeated column chromatography (silica gel, Sephadex LH-20) isolates the compound before analysis .

What are the natural botanical sources of this compound?

Level: Basic

Methodological Answer:

The compound is primarily isolated from Uncaria species, notably Uncaria sinensis and Uncaria longiflora var. pteropoda. Phytochemical screening of these plants involves maceration in methanol or ethanol, followed by liquid-liquid partitioning and targeted isolation using reverse-phase HPLC. Taxonomic verification of plant material is essential to ensure species-specific alkaloid profiles .

What experimental approaches are used to investigate the neuroprotective effects of this compound?

Level: Advanced

Methodological Answer:

Neuroprotection is typically assessed using in vitro models such as glutamate-induced HT22 murine hippocampal neuronal cell death. Key steps include:

- Cell viability assays (MTT or CCK-8) to measure protection at varying concentrations (e.g., 1–100 μM).

- Control groups : Untreated cells, glutamate-only exposure, and positive controls (e.g., NMDA receptor antagonists).

- Mechanistic studies : ROS scavenging assays, mitochondrial membrane potential analysis, and apoptosis markers (caspase-3/7 activity).

Note: The parent alkaloid (isocorynoxeine) shows significant activity, while metabolites like this compound B exhibit weaker effects, necessitating structure-activity relationship (SAR) studies .

How can researchers resolve contradictions in bioactivity data between this compound and its metabolites?

Level: Advanced

Methodological Answer:

Discrepancies in activity between the parent compound and metabolites require:

- Pharmacokinetic profiling : Assess bioavailability, tissue distribution, and metabolic stability using LC-MS/MS in rodent models.

- Metabolite-specific assays : Test isolated metabolites (e.g., 18,19-DCAB) in parallel with the parent compound to rule out assay interference.

- Molecular docking : Compare binding affinities to target receptors (e.g., NMDA or AMPA receptors) to identify critical functional groups .

What methodologies are employed to elucidate the metabolic pathways of this compound in vivo?

Level: Advanced

Methodological Answer:

Metabolic studies in rats involve:

- Dosing : Oral or intravenous administration of isocorynoxeine (precursor).

- Sample collection : Urine, plasma, and feces analyzed over time.

- Metabolite isolation : Solid-phase extraction (SPE) followed by preparative HPLC.

- Pathway mapping : Use of high-resolution MS (HRMS) and tandem MS/MS to identify hydroxylation, glucuronidation, and oxidation products. For example, this compound is formed via oxidative demethylation .

What are the key considerations for isolating this compound from complex biological matrices?

Level: Basic

Methodological Answer:

Isolation requires:

- Matrix cleanup : Protein precipitation (acetonitrile) or SPE to remove lipids and proteins.

- Chromatography : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) on C18 columns for resolution of polar alkaloids.

- Purity validation : ≥95% purity via HPLC-UV (210–254 nm) and NMR spectral matching with reference standards .

How can researchers design experiments to assess the structure-activity relationships of this compound derivatives?

Level: Advanced

Methodological Answer:

SAR studies involve:

- Synthetic modification : Introduce functional groups (e.g., hydroxylation at C-11 or C-21) via microbial biotransformation or chemical synthesis.

- In vitro screening : Test derivatives in dose-response assays (e.g., neuroprotection, antioxidant capacity).

- Computational modeling : Density functional theory (DFT) to predict electronic effects of substituents on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.